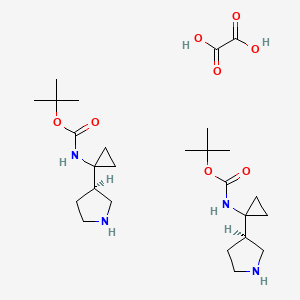
(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, and a cyclopropyl group. The hemioxalate form indicates that it is a salt formed with oxalic acid, which can influence its solubility and stability properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Cyclopropyl Group: This step often involves the use of diazo compounds in a Rh-catalyzed [4 + 1] cycloaddition reaction.
Attachment of the tert-Butyl Group: This is usually done through a carbamoylation reaction, where a tert-butyl carbamate is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This can be catalyzed by rhodium complexes, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Rhodium catalysts, oxygen or other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while substitution can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
®-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate is unique due to its combination of a cyclopropyl group with a pyrrolidinyl and tert-butyl group. This unique structure can confer specific chemical and biological properties that are distinct from other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity .
Propiedades
Fórmula molecular |
C26H46N4O8 |
|---|---|
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1 |
Clave InChI |
CTUDHHVMYKWBHA-GRDVFPNISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















